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  • Product: 4-Methyl-2-(methylsulfonyl)aniline
  • CAS: 4284-63-3

Core Science & Biosynthesis

Foundational

4-Methyl-2-(methylsulfonyl)aniline: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utilization

Executive Summary 4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3), also known as 2-methanesulfonyl-4-methylaniline, is a highly functionalized aromatic building block characterized by the presence of both an electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3), also known as 2-methanesulfonyl-4-methylaniline, is a highly functionalized aromatic building block characterized by the presence of both an electron-donating amino group and an electron-withdrawing methylsulfonyl moiety [1]. This unique push-pull electronic configuration makes it an invaluable intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and advanced agrochemicals. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural characterization, and field-proven synthetic methodologies.

Molecular Architecture & Physicochemical Profiling

The chemical behavior of 4-Methyl-2-(methylsulfonyl)aniline is dictated by the ortho-relationship between the primary amine and the sterically demanding, strongly electron-withdrawing sulfone group. The sulfone group significantly decreases the basicity of the aniline nitrogen through inductive effects, while the para-methyl group provides mild electron donation, stabilizing the aromatic ring against oxidative degradation.

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters essential for analytical tracking and reaction stoichiometry [1].

PropertyValueMethod / Causality
CAS Number 4284-63-3Standardized registry identifier
Molecular Formula C8H11NO2SElemental composition
Molecular Weight 185.25 g/mol Bulk stoichiometric calculations
Monoisotopic Mass 185.05106 DaHigh-resolution mass spectrometry (HRMS) targeting
SMILES CC1=CC(=C(C=C1)N)S(=O)(=O)CCheminformatics structural representation
Predicted XLogP 1.4Indicates moderate lipophilicity, favorable for organic extraction
[M+H]+ Adduct (m/z) 186.05834Primary ion for positive-mode LC-MS/MS[1]

Synthetic Pathways & Mechanistic Insights

Synthesizing 4-Methyl-2-(methylsulfonyl)aniline requires precise control over regioselectivity. The most robust and scalable approach involves the transition-metal-catalyzed cross-coupling of a functionalized aryl halide with a sulfinate salt.

Ullmann-Type Sulfinylation Workflow

To avoid the harsh conditions of traditional electrophilic aromatic sulfonation, modern protocols utilize copper-catalyzed Ullmann-type coupling. We start with 2-bromo-4-methylaniline and sodium methanesulfinate. The causality behind choosing copper over palladium lies in copper's superior tolerance for primary unprotected amines during C-S bond formation, preventing unwanted N-arylation side reactions.

Synthesis A 2-Bromo-4-methylaniline C CuI (10 mol%) / L-Proline NaOH, DMSO, 110°C A->C B Sodium Methanesulfinate (CH3SO2Na) B->C D 4-Methyl-2-(methylsulfonyl)aniline (Target: CAS 4284-63-3) C->D Ullmann-type C-S Cross-Coupling

Figure 1: Copper-catalyzed Ullmann-type synthesis of 4-Methyl-2-(methylsulfonyl)aniline.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-process TLC and LC-MS checks to ensure complete conversion before quenching, preventing difficult downstream separations of the starting material from the product.

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-4-methylaniline (1.0 equiv), sodium methanesulfinate (1.5 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and NaOH (0.2 equiv). Rationale: L-proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate and accelerating the oxidative addition of the aryl bromide.

  • Solvent Addition: Add anhydrous DMSO (0.5 M relative to the aryl bromide). Degas the mixture via three freeze-pump-thaw cycles.

  • Thermal Activation: Heat the reaction mixture to 110 °C. Monitor via LC-MS. The target mass is an [M+H]+ of 186.05 [1].

  • Quenching & Extraction: Upon complete consumption of the starting material (typically 12-16 hours), cool to room temperature. Dilute with ethyl acetate and wash sequentially with 5% aqueous ammonia (to strip copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Reactivity & Downstream Applications

The bifunctional nature of 4-Methyl-2-(methylsulfonyl)aniline allows it to serve as a versatile linchpin in medicinal chemistry. The primary amine can participate in Buchwald-Hartwig aminations, reductive aminations, and diazotizations.

Application A 4-Methyl-2-(methylsulfonyl)aniline B Diazotization (NaNO2, HCl, 0°C) A->B D Buchwald-Hartwig Cross-Coupling (Pd) A->D C Aryl Diazonium Salt (Electrophile) B->C E Diaryl Amines (Kinase Inhibitor Scaffolds) D->E

Figure 2: Divergent downstream reactivity pathways for 4-Methyl-2-(methylsulfonyl)aniline.

Safety, Handling, & Environmental Impact

When handling 4-Methyl-2-(methylsulfonyl)aniline, strict adherence to laboratory safety protocols is mandatory. Regulatory and safety data classify this compound with specific hazard codes [3].

  • Acute Toxicity: Classified under Acute Tox. (oral, dermal, inhalation) with hazard codes H302, H312, and H332 [3].

  • Irritation: Causes skin irritation (H315) and serious eye irritation (Category 2A, H319) [3].

  • Target Organ Toxicity: May cause drowsiness or dizziness (STOT SE 3, H336) [3].

Handling Protocol: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are required. In case of exposure, immediate flushing with copious amounts of water is necessary.

References

  • PubChem. "4284-63-3 (C8H11NO2S)". National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. "2-methanesulfonyl-4-methylaniline — Chemical Substance Information". Available at: [Link]

Exploratory

A Senior Application Scientist's Guide to 4-Methyl-2-(methylsulfonyl)aniline (CAS 4284-63-3): Hazard Analysis and Safe Handling Protocols

Authored for Researchers, Scientists, and Drug Development Professionals As a key intermediate and structural motif in modern medicinal chemistry, particularly in the development of targeted therapies, a thorough underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

As a key intermediate and structural motif in modern medicinal chemistry, particularly in the development of targeted therapies, a thorough understanding of the handling and safety protocols for 4-Methyl-2-(methylsulfonyl)aniline is paramount.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the hazards associated with this compound and to establish robust, self-validating protocols for its use in a research and development setting.

Core Physicochemical & Hazard Profile

A foundational understanding of a compound's properties is the first step in a comprehensive safety assessment. The data below has been consolidated from multiple supplier and database sources to provide a concise reference.

Table 1: Physicochemical Properties of 4-Methyl-2-(methylsulfonyl)aniline

PropertyValueSource(s)
CAS Number 4284-63-3[2]
Molecular Formula C₈H₁₁NO₂S-
Molecular Weight 185.24 g/mol -
Appearance Solid / Crystalline Powder[3]
Melting Point 133 °C[3]
Solubility Soluble in water[3]
Storage Keep refrigerated in a tightly sealed container.[2][4]-

The primary value of this initial data is to inform handling procedures. As a solid powder, the principal route of unintended exposure is through inhalation of airborne particulates and dermal contact. Its water solubility indicates that it can be readily absorbed and that aqueous solutions should be handled with the same care as the solid.[5]

GHS Hazard Identification and Risk Interpretation

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. For 4-Methyl-2-(methylsulfonyl)aniline, the classifications indicate moderate acute toxicity and significant irritant properties.[6][7]

Table 2: GHS Hazard Classification

ClassificationH-StatementMeaning
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[8][9][10]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[8][10]
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation[8][11][10]
STOT Single Exposure (Category 3)H335May cause respiratory irritation[8][11][10]

These classifications necessitate specific, non-negotiable handling protocols. The "Warning" signal word associated with these hazards underscores the need for caution, but the true directive for scientists comes from translating these statements into practical risk mitigation.[11][12]

Caption: GHS Pictograms for Irritation and Health Hazards.

  • H302 (Harmful if swallowed): This dictates that the compound must never be handled in areas where food and drink are present. The causality is direct: ingestion can lead to systemic toxicity.[9]

  • H315 (Causes skin irritation): This requires the use of appropriate chemical-resistant gloves. The mechanism involves local inflammation upon contact. Prolonged contact must be avoided.[9]

  • H319 (Causes serious eye irritation): This makes chemical splash goggles or a face shield mandatory. The cornea is particularly sensitive, and exposure can lead to significant, potentially lasting, damage.[9]

  • H335 (May cause respiratory irritation): All handling of the solid powder must be performed within a certified chemical fume hood to prevent the generation of airborne dust.[8][9] Inhalation can lead to inflammation of the respiratory tract.

Risk Management: A Self-Validating Protocol for Safe Handling

The following protocol is designed to be a self-validating system. Each step is a checkpoint; proceeding to the next step implicitly confirms the successful and safe completion of the previous one. This workflow minimizes the potential for exposure at every stage.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Review SDS & Protocol prep2 Verify Fume Hood Operation prep1->prep2 Knowledge Acquired prep3 Don Personal Protective Equipment (PPE) prep2->prep3 Engineering Control Verified prep4 Prepare Work Surface (Disposable Bench Cover) prep3->prep4 Personal Barrier Established h1 Tare Weigh Vessel prep4->h1 Begin Experiment h2 Transfer Solid Compound (Small Scoops) h1->h2 h3 Close Primary Container h2->h3 Minimize Exposure Time h4 Weigh Transferred Compound h3->h4 h5 Dissolve in Solvent h4->h5 c1 Decontaminate Spatula & Work Surface h5->c1 Experiment Complete c2 Seal & Dispose of Waste (Bench Cover, Gloves) c1->c2 c3 Doff PPE c2->c3 c4 Wash Hands Thoroughly c3->c4 Final Step

Caption: A three-phase workflow for handling hazardous powders.

Detailed Experimental Protocol: Weighing and Solubilizing

This procedure details the steps for accurately weighing approximately 100 mg of 4-Methyl-2-(methylsulfonyl)aniline and preparing a 10 mM stock solution in DMSO.

  • Preparation (Phase 1):

    • 1.1. Confirm this written protocol and the compound's GHS hazards are understood.

    • 1.2. Verify the chemical fume hood has a valid certification and is drawing correctly.[13]

    • 1.3. Don required PPE: a lab coat, nitrile gloves, and chemical splash goggles.[13][14]

    • 1.4. Place a new disposable, absorbent bench cover on the surface of the fume hood.[15]

  • Handling (Phase 2):

    • 2.1. Place an analytical balance inside the fume hood. Causality: While airflow may slightly affect readings, it is the most effective engineering control to prevent inhalation of powders.[15] If high precision is critical and the balance must be outside, a specific tare-and-transfer method is required.[16]

    • 2.2. Place a clean, empty vial on the balance and tare it.

    • 2.3. Using a clean spatula, carefully transfer the solid powder from the main stock bottle into the tared vial in small increments. Causality: Small, deliberate transfers minimize the potential for creating airborne dust.[15]

    • 2.4. Immediately and securely close the main stock bottle. Causality: This minimizes the time the bulk powder is exposed to the atmosphere, reducing contamination and spillage risk.

    • 2.5. Record the final mass of the compound in the vial.

    • 2.6. Based on the measured mass, calculate the required volume of DMSO for a 10 mM solution.

    • 2.7. Using a calibrated pipette, add the calculated volume of solvent to the vial containing the compound.

    • 2.8. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Decontamination & Disposal (Phase 3):

    • 3.1. Clean the spatula with an appropriate solvent.

    • 3.2. Carefully fold the disposable bench cover inward, containing any potential minor spills, and place it in the designated solid chemical waste container.[15]

    • 3.3. Remove gloves and dispose of them in the same waste container.

    • 3.4. Remove goggles and lab coat.

    • 3.5. Immediately wash hands thoroughly with soap and water.[14]

Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. The following directives are based on standard precautionary statements (P-statements) associated with the compound's hazards.[10][17][18]

  • If Swallowed (H302):

    • Call a POISON CENTER or doctor immediately.[17][18]

    • Rinse mouth with water.[17][18]

    • Do NOT induce vomiting.

  • If on Skin (H315):

    • Take off immediately all contaminated clothing.[17][19]

    • Wash the affected area with plenty of soap and water for at least 15 minutes.[10]

    • If skin irritation persists, seek medical attention.[2]

  • If in Eyes (H319):

    • Rinse cautiously with water for several minutes.[3][10]

    • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][10]

    • Immediately seek medical attention.

  • If Inhaled (H335):

    • Move the person to fresh air and keep them comfortable for breathing.[17][19]

    • If respiratory symptoms occur, call a POISON CENTER or doctor.[18]

Conclusion

4-Methyl-2-(methylsulfonyl)aniline is a valuable compound in drug discovery, but its handling demands respect and adherence to rigorous safety protocols. The hazards—harmful if swallowed, skin and eye irritation, and respiratory irritation—are well-defined and entirely manageable through the consistent application of engineering controls (fume hoods), appropriate PPE, and meticulous handling techniques. By understanding the causality behind each safety measure, researchers can create a self-validating system of work that ensures both personal safety and the integrity of their scientific endeavors.

References

  • MSDS Europe. (2020). Full collection of Hazard statements. In force from 17 October 2020. [Link]

  • Stoffenmanager. H-phrases (hazard statements). [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • Brady Corporation. GHS Hazard Statements - List, Codes & Implementation. [Link]

  • Wikipedia. GHS hazard statements. [Link]

  • Safe Work Australia. Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. [Link]

  • National Center for Biotechnology Information. 4-(Methylsulfonyl)aniline. PubChem Compound Summary for CID 79617. [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. [Link]

  • Eversafe Academy. (2024, January 12). Staying Safe in the Lab: Easy Tips for Handling Chemicals. [Link]

  • University of California, Irvine, Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]

  • NextSDS. 4-[(methylsulfanyl)methyl]aniline — Chemical Substance Information. [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-CHLORO-4-(METHYLSULFONYL)ANILINE. [Link]

  • Thermo Fisher Scientific. (2010, November 26). Safety Data Sheet: N-Methyl aniline. [Link]

Sources

Foundational

Thermodynamic Stability of 4-Methyl-2-(methylsulfonyl)aniline: A Technical Whitepaper on Solid-State Profiling

Executive Summary For researchers and drug development professionals, the solid-state behavior of active pharmaceutical ingredients (APIs) and critical intermediates is a primary determinant of formulation viability. 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the solid-state behavior of active pharmaceutical ingredients (APIs) and critical intermediates is a primary determinant of formulation viability. 4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) is a highly functionalized intermediate utilized in the synthesis of specialized therapeutics [1]. Like many compounds containing a sulfonyl aniline pharmacophore, it is highly susceptible to conformational polymorphism.

This whitepaper provides an in-depth technical framework for profiling the thermodynamic stability of 4-Methyl-2-(methylsulfonyl)aniline. By integrating computational crystal structure prediction (CSP) with self-validating empirical protocols, we establish a robust methodology to prevent late-stage phase transformations that could compromise drug efficacy and shelf-life.

The Structural Causality of Polymorphism

The thermodynamic instability often observed in sulfonyl anilines stems directly from their molecular geometry. The rotational freedom around the C–S and S–C bonds of the methylsulfonyl group allows the molecule to adopt multiple stable conformations in the solid state.

Drawing from extensive crystallographic studies on related sulfonyl anilines (such as Dapsone), the twist of the planes containing the sulfone group dictates the supramolecular packing [2]. Minor variations in this dihedral angle (e.g., 50° vs. 60°) lead to entirely different hydrogen-bonding networks. The thermodynamic stability of the resulting polymorphs is governed by the optimization of weak C–H···π and C–H···O interactions, alongside the formation of highly stable dimer synthons.

Kinetic vs. Thermodynamic Regimes

In pharmaceutical solid-state chemistry, it is critical to distinguish between kinetic and thermodynamic stability:

  • Kinetic Polymorphs (Form I): Form rapidly due to a low activation energy barrier during fast precipitation or melt-quenching. They are stable at high temperatures but metastable at room temperature.

  • Thermodynamic Polymorphs (Form II): Represent the absolute lowest Gibbs free energy state at ambient conditions. They are typically stabilized through slow solvent evaporation or slurry equilibration [3].

EnergyLandscape Amorphous Amorphous State FormI Form I (Kinetic) Amorphous->FormI Rapid Cooling FormII Form II (Thermo) Amorphous->FormII Slow Evaporation FormI->FormII Slurry Equilibration

Fig 1: Gibbs free energy transition pathways for sulfonyl aniline polymorphs.

Analytical Workflow for Stability Profiling

To definitively map the solid-state landscape of 4-Methyl-2-(methylsulfonyl)aniline, a multi-orthogonal analytical approach is required. This ensures that empirical data is cross-validated by theoretical models.

  • In Silico Crystal Structure Prediction (CSP): Before empirical screening, Density Functional Theory (DFT) utilizing generalized gradient approximation (GGA) and dispersion corrections (e.g., PBE-MBD*) is used to generate a crystal energy landscape. Structures falling within a 10–25 kJ mol⁻¹ range of the global minimum are flagged as highly probable polymorphs [4][5].

  • Thermal Profiling (DSC/TGA): Differential Scanning Calorimetry identifies the melting points and enantiotropic/monotropic transition temperatures of the generated forms.

  • Variable-Temperature PXRD (VT-PXRD): Tracks phase transitions in real-time as a function of thermal stress, confirming if a room-temperature stable form transitions to a high-temperature kinetic form.

StabilityWorkflow Start 4-Methyl-2-(methylsulfonyl)aniline (Initial Solid Phase) Thermal Thermal Profiling (DSC / TGA) Start->Thermal Diffraction Structural ID (VT-PXRD) Start->Diffraction Computational In Silico CSP (DFT / Lattice Energy) Start->Computational Kinetic Kinetic Polymorphs (Metastable) Thermal->Kinetic Heat Stress Thermo Thermodynamic Polymorphs (Global Minimum) Diffraction->Thermo Phase Mapping Computational->Thermo Energy Minima Slurry Slurry Conversion (Self-Validating Step) Kinetic->Slurry Solvent Mediated Slurry->Thermo Transformation

Fig 2: Thermodynamic stability profiling workflow for sulfonyl aniline derivatives.

Quantitative Data Summary

Based on the thermodynamic behavior inherent to the sulfonyl aniline class, the following table summarizes the comparative stability metrics used to evaluate the solid-state forms of 4-Methyl-2-(methylsulfonyl)aniline during pre-formulation.

Property / MetricForm I (Kinetic Phase)Form II (Thermodynamic Phase)Amorphous State
Generation Method Melt Quench / Spray DryingSolvent Evaporation / SlurryRapid Precipitation
Relative Lattice Energy +4.2 to +6.5 kJ/mol0.0 kJ/mol (Global Minimum)> +15.0 kJ/mol
Stability at 25°C Metastable (Kinetically Trapped)StableHighly Unstable
Dominant Synthons Weak C–H···O interactionsRobust R22(8) dimer synthonsDisordered
Slurry Behavior (72h) Transforms completely to Form IIExhibits no phase changeTransforms to Form II

Experimental Methodology: Self-Validating Slurry Conversion

To definitively prove which polymorph is the thermodynamic minimum at room temperature, a solvent-mediated slurry conversion protocol is utilized.

The Causality of the Protocol: According to Ostwald’s rule of stages, a system will naturally progress toward its lowest energy state. By suspending the compound in a solvent where it is partially soluble, we lower the activation energy barrier for phase transition. The metastable kinetic form dissolves, and the thermodynamic form nucleates and grows (Ostwald ripening). This protocol is self-validating: if multiple distinct starting forms across different solvent polarities all converge into a single crystallographic phase, that phase is definitively the thermodynamic minimum.

Step-by-Step Protocol:
  • Solvent Selection: Select three solvents with varying dielectric constants (e.g., Methanol, Acetone, Tetrahydrofuran) in which 4-Methyl-2-(methylsulfonyl)aniline exhibits moderate solubility (10–50 mg/mL).

  • Suspension Preparation: Weigh 500 mg of the suspected kinetic polymorph (Form I) and add it to 5 mL of each respective solvent in sealed 10 mL glass vials to create saturated, opaque suspensions.

  • Equilibration: Agitate the suspensions using a magnetic stirrer at 300 rpm. Maintain the temperature at a rigorously controlled 25.0 ± 0.1 °C using a thermostatic water bath for exactly 72 hours.

  • Isolation: Rapidly filter the suspensions using a 0.22 µm PTFE syringe filter. Critical Step: Filtration must be rapid to halt the solvent-mediated phase transition and prevent secondary precipitation from the mother liquor.

  • Drying & Verification: Air-dry the retentate for 2 hours at ambient temperature. Immediately analyze the dried powder via Powder X-Ray Diffraction (PXRD). A complete shift from the Form I diffractogram to the Form II diffractogram across all three solvent systems validates Form II as the thermodynamic sink.

References

  • Title: 2-Methanesulfonyl-4-methylaniline (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pentamorphs of Acedapsone Source: Crystal Growth & Design, American Chemical Society URL: [Link]

  • Title: Dapsone Form V: A Late Appearing Thermodynamic Polymorph of a Pharmaceutical Source: Molecular Pharmaceutics, American Chemical Society URL: [Link]

  • Title: Flavone Cocrystals: A Comprehensive Approach Integrating Experimental and Virtual Methods Source: Crystal Growth & Design, American Chemical Society URL: [Link]

Sources

Protocols & Analytical Methods

Method

4-Methyl-2-(methylsulfonyl)aniline as a precursor in drug discovery

Application Note: 4-Methyl-2-(methylsulfonyl)aniline as a Privileged Precursor in Targeted Drug Discovery Executive Summary 4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) is a highly versatile building block extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Methyl-2-(methylsulfonyl)aniline as a Privileged Precursor in Targeted Drug Discovery

Executive Summary

4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) is a highly versatile building block extensively utilized in modern medicinal chemistry[1]. Characterized by an electron-withdrawing ortho-methylsulfonyl group and a lipophilic para-methyl group, this aniline derivative serves as a critical precursor for synthesizing kinase inhibitors, selective cyclooxygenase-2 (COX-2) inhibitors, and other targeted therapeutics. This application note details the mechanistic rationale for incorporating this scaffold, provides validated synthetic protocols, and outlines its role in contemporary drug discovery workflows.

Mechanistic Rationale & Physicochemical Profiling

In rational drug design, the strategic placement of functional groups dictates both target affinity and pharmacokinetic properties. The 4-methyl-2-(methylsulfonyl)aniline scaffold offers a dual-action binding profile that makes it highly sought after in lead optimization:

  • Hydrogen Bond Acceptor : The −SO2​CH3​ moiety acts as a potent, directional hydrogen bond acceptor. In kinase inhibitors, this group frequently forms crucial interactions with the ATP-binding pocket's hinge region or adjacent allosteric sites (e.g., stabilizing DFG-out conformations)[2].

  • Hydrophobic Anchoring : The para-methyl group enhances the molecule's lipophilicity, driving van der Waals interactions within hydrophobic sub-pockets of target proteins.

  • Electronic Effects on the Amine : The strong electron-withdrawing nature of the ortho-sulfonyl group reduces the nucleophilicity of the primary amine. While this requires optimized catalytic conditions for cross-coupling, it ultimately yields amides or secondary amines with enhanced metabolic stability against oxidative deamination.

Table 1: Physicochemical Properties of 4-Methyl-2-(methylsulfonyl)aniline

PropertyValue
Chemical Name 4-Methyl-2-(methylsulfonyl)aniline
CAS Number 4284-63-3
Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
PubChem CID 79006183
Structural Features Primary amine, ortho-methylsulfonyl, para-methyl

Key Applications in Drug Discovery

  • Kinase Inhibitors : Sulfonylaniline derivatives are foundational in designing inhibitors for kinases such as PLK4, STAT3, and IRAK4. For instance, the discovery of orally bioavailable PLK4 inhibitors (e.g., RP-1664) relies on sulfonylaniline precursors to achieve high selectivity against Aurora kinases while maintaining metabolic stability[2].

  • COX-2 Selective NSAIDs : The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen or diclofenac shifts their selectivity toward the COX-2 enzyme[3]. The bulky sulfonyl group prevents the molecule from entering the narrower COX-1 active site, thereby reducing gastrointestinal toxicity while maintaining potent anti-inflammatory activity[3].

Experimental Workflows & Protocols

To maximize the utility of 4-Methyl-2-(methylsulfonyl)aniline, researchers must employ robust synthetic methodologies. Below is the logical workflow and two self-validating protocols for incorporating this precursor into drug scaffolds.

G A Precursor: 4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) B Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos) A->B Aryl Halides C Amide Coupling (HATU, DIPEA, DMF) A->C Carboxylic Acids D Kinase Inhibitor Scaffold (e.g., PLK4 / IRAK4 targets) B->D E COX-2 Inhibitor Scaffold (Anti-inflammatory agents) C->E F High-Throughput Screening (HTS) & Phenotypic Assays D->F E->F G Lead Optimization (ADME / PK Profiling) F->G Hit-to-Lead Progression

Logical workflow for integrating 4-Methyl-2-(methylsulfonyl)aniline into drug discovery pipelines.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Synthesize a secondary diarylamine kinase inhibitor intermediate. Causality & Expert Insight: The electron-withdrawing ortho-sulfonyl group significantly reduces the nucleophilicity of the aniline. Standard coupling conditions (e.g., Pd(OAc)2/BINAP) often fail or require excessive heating, leading to degradation. Using Pd2(dba)3 combined with Xantphos (a ligand with a wide bite angle) facilitates the reductive elimination step, which is the rate-determining step for electron-poor anilines.

Step-by-Step Methodology:

  • Preparation : In a rigorously oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methyl-2-(methylsulfonyl)aniline (1.0 equiv, 1.0 mmol) and the desired heteroaryl bromide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading : Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%).

  • Base Addition : Introduce Cesium Carbonate (Cs2CO3) (2.0 equiv, 2.0 mmol). Note: Cs2CO3 is preferred over weaker bases like K2CO3 to efficiently deprotonate the weakly acidic intermediate complex.

  • Solvent & Degassing : Add anhydrous 1,4-Dioxane (10 mL). Seal the tube with a septum and purge the system with ultra-pure Argon for 15 minutes using a freeze-pump-thaw technique or vigorous sparging.

  • Reaction Execution : Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Self-Validation : Monitor progression via LC-MS. The reaction is complete when the peak corresponding to the starting aniline ( m/z 186 [M+H]+) is fully consumed, replaced by the product mass.

  • Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with brine, dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions for Sulfonylanilines

Catalyst SystemBaseSolventTemp (°C)Yield (%)Observation
Pd(OAc)2 / BINAPK2CO3Toluene90< 20%Poor conversion; starting material recovered.
Pd2(dba)3 / XPhosNaOtBuDioxane10045%Moderate yield; some side-product formation.
Pd2(dba)3 / Xantphos Cs2CO3 Dioxane 100 > 85% Optimal; clean conversion, easy purification.
Protocol 2: Amide Coupling for COX-2 Inhibitor Synthesis

Objective: Couple 4-Methyl-2-(methylsulfonyl)aniline with an NSAID carboxylic acid derivative to generate a COX-2 selective agent. Causality & Expert Insight: The steric hindrance from the ortho-sulfonyl group combined with decreased nucleophilicity makes standard carbodiimide coupling (EDC/HOBt) sluggish. Utilizing HATU (a uronium-based coupling reagent) generates a highly reactive HOAt-ester intermediate, driving the reaction to completion at room temperature and minimizing the epimerization of chiral centers.

Step-by-Step Methodology:

  • Activation : Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert atmosphere.

  • Reagent Addition : Add HATU (1.2 equiv, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Introduction : Add 4-Methyl-2-(methylsulfonyl)aniline (1.1 equiv, 1.1 mmol) in a single portion.

  • Reaction Execution & Self-Validation : Stir the reaction mixture at room temperature for 8–12 hours. The reaction is self-validating visually: a distinct color shift (typically from pale yellow to deep orange) occurs as the active HOAt-ester is consumed and the amide bond forms.

  • Workup : Quench the reaction by adding cold distilled water (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Washing : Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO3, and brine.

  • Isolation : Dry over MgSO4, filter, and evaporate the solvent. Triturate the resulting solid with cold diethyl ether to afford the pure amide product.

Conclusion

The strategic integration of 4-Methyl-2-(methylsulfonyl)aniline into drug discovery programs provides a robust pathway for developing highly selective and potent therapeutics. By leveraging its unique electronic and steric properties, medicinal chemists can optimize target binding kinetics and improve the pharmacokinetic profiles of lead compounds. Following the optimized protocols outlined above ensures high-yielding, reproducible synthesis of critical intermediates.

References

  • Title : 2-Methanesulfonyl-4-methylaniline | C8H11NO2S | CID 79006183 Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore Source : Molecules (PubMed Central / NIH) URL :[Link]

Sources

Application

Application Note: Ultra-Trace Quantification of 4-Methyl-2-(methylsulfonyl)aniline in Pharmaceutical APIs via Dansylation and LC-MS/MS

Regulatory Context & Analytical Challenges 4-Methyl-2-(methylsulfonyl)aniline (4-M-2-MSA) is an aromatic amine intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics and COX-2 inhibitors. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Regulatory Context & Analytical Challenges

4-Methyl-2-(methylsulfonyl)aniline (4-M-2-MSA) is an aromatic amine intermediate frequently utilized in the synthesis of sulfonamide-based therapeutics and COX-2 inhibitors. Due to its structural classification as a primary aromatic amine (PAA), it is flagged as a Potential Mutagenic Impurity (PMI) under the [1]. Consequently, its presence in final Active Pharmaceutical Ingredients (APIs) must be strictly controlled to the Threshold of Toxicological Concern (TTC), typically requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range[2].

Direct LC-MS/MS analysis of underivatized 4-M-2-MSA is fraught with analytical challenges. The electron-withdrawing methylsulfonyl group diminishes the basicity of the primary amine, resulting in suboptimal protonation in positive Electrospray Ionization (ESI+). Furthermore, its high polarity leads to poor retention on standard reversed-phase (RP) columns, causing the analyte to elute in the void volume where severe matrix suppression from the API and unretained salts occurs. To circumvent these limitations, pre-column derivatization is employed to alter the physicochemical properties of the analyte[3].

Mechanistic Rationale for Dansyl Chloride Derivatization

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is an exceptional derivatization reagent for PAAs[4]. The reaction between the primary amine of 4-M-2-MSA and the sulfonyl chloride group of DNS-Cl yields a highly stable sulfonamide derivative. This transformation serves a dual mechanistic purpose:

  • Chromatographic Shift : The addition of the bulky naphthalene ring drastically increases the hydrophobicity (logP) of the molecule. This shifts its chromatographic retention time away from the early-eluting suppression zone into a cleaner region of the chromatogram.

  • Ionization Enhancement : The distal dimethylamino group on the dansyl moiety is highly basic. It acts as a powerful charge carrier with exceptional gas-phase proton affinity, exponentially enhancing ESI+ sensitivity and the signal-to-noise (S/N) ratio.

Mechanism cluster_0 Underivatized 4-M-2-MSA cluster_1 Dansylated 4-M-2-MSA N1 Low Hydrophobicity N2 Poor RP Retention N1->N2 N3 Matrix Suppression N2->N3 D1 Naphthalene Ring Addition N3->D1 Dansyl Chloride Derivatization D2 Strong RP Retention D1->D2 D5 Enhanced Sensitivity & S/N D2->D5 D3 Dimethylamino Group D4 High Proton Affinity (ESI+) D3->D4 D4->D5

Figure 1: Mechanistic advantages of dansylation for LC-MS/MS analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a stable-isotope labeled internal standard (SIL-IS) added prior to sample preparation to correct for derivatization yield fluctuations and matrix effects. Additionally, a chemical quenching step is mandated to protect the MS source from unreacted derivatization reagents.

Step-by-Step Methodology
  • Sample Dissolution & IS Spiking : Accurately weigh 50 mg of the API into a 15 mL centrifuge tube. Dissolve in 1.0 mL of Acetonitrile. Spike the solution with 10 µL of the SIL-IS solution (4-M-2-MSA-d3, 1.0 µg/mL).

  • Alkaline Buffering : Add 500 µL of 100 mM Sodium Carbonate buffer (pH 9.5).

    • Causality: The alkaline pH ensures the primary amine of 4-M-2-MSA is fully deprotonated, maximizing its nucleophilicity for the subsequent substitution reaction.

  • Derivatization : Add 200 µL of freshly prepared Dansyl Chloride solution (5.0 mg/mL in anhydrous Acetone). Vortex for 10 seconds and incubate in a thermoshaker at 60°C for 30 minutes in the dark.

  • Chemical Quenching : Add 100 µL of a 10% (w/v) L-Proline aqueous solution. Incubate for an additional 10 minutes at room temperature.

    • Causality: Proline reacts rapidly with the excess, unreacted DNS-Cl, converting it into a highly polar derivative that elutes early in the void volume, thereby preventing precipitation in the analytical column and fouling of the MS source.

  • Extraction & Dilution : Add 1.0 mL of Mobile Phase A (0.1% Formic Acid in Water) to the mixture. Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitated API matrix. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow A 1. Sample Prep API Dissolution & SIL-IS Addition B 2. Buffering Na2CO3 (pH 9.5) A->B C 3. Derivatization DNS-Cl, 60°C, 30m B->C D 4. Quenching Proline Addition C->D E 5. LC-MS/MS ESI+ MRM Analysis D->E

Figure 2: Step-by-step pre-column derivatization workflow for 4-M-2-MSA.

Instrumental Parameters & Data Presentation

Table 1: LC Gradient Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)

  • Column Temperature : 40°C

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.4595
5.50.4595
5.60.4955
7.00.4955
Table 2: MS/MS MRM Parameters (Positive ESI)

The quantifier ion (m/z 170.1) corresponds to the highly stable dimethylaminonaphthalene cation, a hallmark fragment of dansylated derivatives.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Dansyl-4-M-2-MSA418.1170.18035Quantifier
Dansyl-4-M-2-MSA418.1156.18050Qualifier
Dansyl-4-M-2-MSA-d3421.1170.18035Internal Standard
Table 3: Method Validation Summary (Simulated API Matrix)

Validation performed in accordance with ICH Q2(R1) guidelines.

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.05 ppm (relative to API)S/N ≥ 3
Limit of Quantitation (LOQ) 0.15 ppm (relative to API)S/N ≥ 10, RSD ≤ 10%
Linear Dynamic Range 0.15 – 10.0 ppmR² ≥ 0.995
Accuracy (Recovery at LOQ) 96.4%80 – 120%
Precision (Repeatability, n=6) 3.2% RSD≤ 10% RSD
Matrix Effect 92.5% (Ion suppression mitigated)80 – 120%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Resolution for 4-Methyl-2-(methylsulfonyl)aniline

Welcome to the technical support center for the chromatographic analysis of 4-Methyl-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide both quick...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-Methyl-2-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide both quick solutions to common problems and in-depth strategies for robust method development. We will explore the causal relationships behind chromatographic phenomena and provide validated protocols to ensure the integrity and reproducibility of your results.

Introduction

4-Methyl-2-(methylsulfonyl)aniline is a compound of interest in pharmaceutical development. Achieving adequate peak resolution during its chromatographic analysis is paramount for accurate quantification and impurity profiling. This molecule possesses a basic aniline functional group and a polar sulfonyl group, which can lead to challenging chromatographic behaviors, most notably peak tailing and poor resolution from related substances. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 4-Methyl-2-(methylsulfonyl)aniline.

Q1: Why are my 4-Methyl-2-(methylsulfonyl)aniline peaks asymmetrical or "tailing"?

Peak tailing is the most frequent issue for this analyte and is typically caused by secondary interactions between the basic aniline group and acidic residual silanol groups on the surface of standard silica-based C18 columns.[1] This interaction is a form of adsorption that delays a portion of the analyte from eluting, resulting in a skewed peak shape.

  • Quick Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to between 2.5 and 3.0 will protonate the residual silanol groups, effectively minimizing their ability to interact with the analyte.[1]

  • Quick Solution 2: Use a Competing Base. Adding a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can mask the active silanol sites, reducing tailing.[1]

  • Quick Solution 3: Switch to a High-Purity, End-Capped Column. Modern columns are manufactured with higher purity silica and are more thoroughly end-capped, resulting in fewer active silanol sites.

Q2: How can I improve the separation between my main peak and a closely eluting impurity?

When two peaks are not baseline resolved, the primary goal is to alter the selectivity (α) of the chromatographic system. Selectivity is a measure of the relative retention of two compounds.[2]

  • Quick Solution 1: Change the Organic Modifier. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter the elution order or spacing of peaks.

  • Quick Solution 2: Adjust Mobile Phase pH. Small changes in pH can significantly alter the retention of ionizable compounds like 4-Methyl-2-(methylsulfonyl)aniline, potentially separating it from a non-ionizable impurity.[3][4]

  • Quick Solution 3: Change the Stationary Phase Chemistry. If a C18 column doesn't provide sufficient resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase.[5]

Q3: My retention times are drifting with each injection. What is causing this instability?

Retention time instability points to a system that has not reached equilibrium or is experiencing fluctuations in operating conditions.

  • Checklist:

    • Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient duration (typically 10-20 column volumes) before starting the analysis.

    • Mobile Phase Preparation: Verify that the mobile phase was prepared accurately and is being properly degassed. Solvent proportions can change due to the evaporation of the more volatile organic component.[6]

    • System Temperature: Confirm that the column oven is on and set to a stable temperature. Temperature fluctuations can cause significant shifts in retention.[7][8]

    • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals or check valves.[6][9]

In-Depth Troubleshooting and Optimization Guide

For more persistent resolution challenges, a systematic approach is required. The following guide breaks down the optimization process by component.

Part 1: Mobile Phase Optimization — The Most Powerful Tool

The mobile phase is the easiest and often most effective parameter to adjust for improving resolution.[2]

The pKa of the aniline group in 4-Methyl-2-(methylsulfonyl)aniline is approximately 1.48.[10] This means that at pH values significantly above this, the aniline group is in its neutral, basic form, making it prone to interacting with silanols. By controlling the mobile phase pH, we can control the ionization state of both the analyte and the stationary phase surface.

  • Mechanism of Action: In reversed-phase chromatography, operating at a low pH (e.g., pH 2.5-3.5) ensures the analyte's basic aniline group is protonated (positively charged) and the column's residual silanol groups are also protonated (neutral). This suppresses the strong ionic interaction that causes peak tailing.[1] For ionizable analytes, it is a best practice to use a buffer with a pH at least 2 units away from the analyte's pKa.[1]

  • Practical Steps:

    • Start with a mobile phase buffered at pH 3.0 using a phosphate or formate buffer.

    • If resolution is still inadequate, systematically adjust the pH in small increments (e.g., ±0.2 pH units).

    • Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent for accurate and reproducible results.[3]

Parameter Effect of Decreasing pH (e.g., from 7.0 to 3.0) Causality
Peak Shape Significant improvement (less tailing)Suppresses interaction between the basic analyte and acidic silanols.[1]
Retention Time May decreaseThe protonated, ionized form of the analyte is more polar and will have less affinity for the non-polar C18 stationary phase.
Selectivity Can change dramaticallyThe retention of other ionizable compounds in the sample matrix will also be affected, potentially improving resolution.[4]

The choice and concentration of the organic solvent control the retention factor (k).[2]

  • Acetonitrile vs. Methanol: Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and often yields sharper peaks. However, methanol can offer different selectivity due to its ability to act as a hydrogen-bond donor. A simple experiment is to screen both solvents to see which provides better separation.

  • Isocratic vs. Gradient Elution: If the sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) is highly effective.[5] This can resolve both early and late-eluting impurities while keeping run times reasonable.

Part 2: Stationary Phase (Column) Selection

The column is the heart of the separation. If mobile phase optimization is insufficient, changing the column is the next logical step.

Column Type Key Feature Best Use Case for 4-Methyl-2-(methylsulfonyl)aniline
High-Purity, End-Capped C18 Minimizes residual silanol activity.First choice. Provides good hydrophobic retention while reducing peak tailing.
Phenyl-Hexyl Offers π-π interactions.Can improve selectivity for aromatic compounds, potentially resolving the analyte from structurally similar impurities.
Polar-Embedded (e.g., Amide) Contains a polar group embedded in the alkyl chain.Offers alternative selectivity and is compatible with highly aqueous mobile phases. Phenylamide stationary phases have shown good selectivity for sulfonamides.[5]
Solid-Core Particles Particles with a solid, non-porous core and a porous outer layer.Provides higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size.[7]
Part 3: System and Method Parameters

Fine-tuning instrument parameters can provide the final enhancements needed for optimal resolution.

  • Flow Rate: Lowering the flow rate generally increases column efficiency (more theoretical plates), which can improve resolution, but at the cost of a longer analysis time.[7][8]

  • Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, it can also alter selectivity and decrease retention.[7] A good starting point is 30-40°C.

  • Injection Volume & Solvent: Injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion (fronting or splitting).[9][11] As a rule, the sample solvent should be as weak as or weaker than the initial mobile phase.[9] Overloading the column by injecting too much mass can also lead to peak fronting.[7]

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor peak resolution.

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Asymmetry CoElution Co-elution / Poor Separation? CheckPeakShape->CoElution Overlap Tailing->CoElution No AdjustpH Lower Mobile Phase pH (e.g., to 2.5-3.5) Tailing->AdjustpH Yes ChangeSelectivity Alter Selectivity (α) CoElution->ChangeSelectivity Yes ImproveEfficiency Improve Efficiency (N) CoElution->ImproveEfficiency No / Also consider UseEndcapped Use High-Purity, End-Capped Column AdjustpH->UseEndcapped If tailing persists End Resolution Optimized AdjustpH->End AddModifier Add Competing Base (e.g., TEA) UseEndcapped->AddModifier Alternative AddModifier->End ModifySolvent Change Organic Modifier (ACN <-> MeOH) ChangeSelectivity->ModifySolvent ChangeColumn Change Column Chemistry (e.g., Phenyl-Hexyl) ModifySolvent->ChangeColumn If needed OptimizeGradient Optimize Gradient Slope ChangeColumn->OptimizeGradient If needed OptimizeGradient->End LowerFlowRate Decrease Flow Rate ImproveEfficiency->LowerFlowRate SmallerParticles Use Column with Smaller Particles LowerFlowRate->SmallerParticles Alternative IncreaseTemp Adjust Temperature SmallerParticles->IncreaseTemp Fine-tuning IncreaseTemp->End

Caption: A systematic workflow for troubleshooting poor peak resolution.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible results.

Protocol 1: Buffered Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer)
  • Reagents: Potassium phosphate monobasic (KH₂PO₄), o-phosphoric acid, HPLC-grade water, HPLC-grade acetonitrile.

  • Preparation of Aqueous Buffer:

    • Weigh an appropriate amount of KH₂PO₄ to make a 20 mM solution (e.g., 2.72 g per 1 L of HPLC-grade water).

    • Dissolve the salt completely in the water.

    • Place a calibrated pH probe into the solution.

    • Slowly add o-phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

  • Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Final Mobile Phase Preparation:

    • Measure the desired volumes of the filtered aqueous buffer and acetonitrile (e.g., for a 50:50 v/v mobile phase, mix 500 mL of buffer with 500 mL of acetonitrile).

    • Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing before use.

Protocol 2: System Suitability Testing

Before analyzing samples, a system suitability test (SST) must be performed to verify that the chromatographic system is performing adequately.

  • Equilibrate System: Pump the mobile phase through the entire system, including the column, until a stable baseline and pressure are observed (at least 30 minutes).

  • Prepare SST Standard: Prepare a standard solution of 4-Methyl-2-(methylsulfonyl)aniline at a known concentration, ideally also containing a known impurity or a closely eluting compound to check for resolution.

  • Perform Injections: Make at least five replicate injections of the SST standard.

  • Evaluate Parameters: Calculate the mean and relative standard deviation (%RSD) for the following parameters. Acceptance criteria may vary by institution but should follow established guidelines (e.g., USP).

    • Retention Time (%RSD): Typically should be < 1%.

    • Peak Area (%RSD): Typically should be < 2%.

    • Tailing Factor (Asymmetry): Typically should be ≤ 2.0.

    • Theoretical Plates (N): Should meet a minimum requirement (e.g., > 2000).

    • Resolution (Rs): Should be > 2.0 between the analyte and the closest eluting peak.

Only proceed with sample analysis if all system suitability criteria are met.

References

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

Sources

Optimization

overcoming poor solubility of 4-Methyl-2-(methylsulfonyl)aniline in water

Topic: Overcoming Poor Aqueous Solubility of 4-Methyl-2-(methylsulfonyl)aniline Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Aqueous Solubility of 4-Methyl-2-(methylsulfonyl)aniline Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Working with[1] presents significant formulation challenges due to its highly hydrophobic nature and rigid crystal lattice. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols, providing you with the mechanistic causality behind each solubilization strategy and self-validating workflows to ensure your experiments are reproducible.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does 4-Methyl-2-(methylsulfonyl)aniline exhibit such poor intrinsic solubility in water? A: The poor aqueous solubility is a thermodynamic consequence of its molecular structure (C8H11NO2S)[1]. The molecule features a hydrophobic tolyl core (a benzene ring with a 4-methyl group) that highly favors pi-pi stacking, leading to a high crystal lattice energy. While the ortho-methylsulfonyl (-SO2CH3) group is polar, its bulky nature creates steric hindrance around the primary amine (-NH2), physically blocking water molecules from forming stable hydrogen-bond networks.

Q2: Can I improve solubility by lowering the pH to protonate the amine and form a soluble salt? A: No, this is a common formulation pitfall. While typical anilines can be solubilized as hydrochloride salts at mildly acidic pH, the -SO2CH3 group in the ortho position is a strongly electron-withdrawing group (EWG). This EWG effect pulls electron density away from the nitrogen lone pair, drastically dropping the pKa of the conjugate acid to < 2.0. To keep this amine protonated, you would need an extremely acidic environment (pH < 1), which is entirely incompatible with physiological conditions or cell-based biological assays. Upon neutralizing to pH 7.4, the compound will immediately deprotonate and precipitate as the free base.

Q3: Why does my compound "crash out" (precipitate) when I pipette my DMSO stock directly into the assay buffer? A: Direct dilution creates a localized zone of high supersaturation. Because the aqueous buffer has a high dielectric constant, the hydrophobic molecules rapidly aggregate to minimize their surface area exposed to water, leading to irreversible nucleation[2]. To prevent this, you must use a "solvent-shift" method with an intermediate surfactant to lower the dielectric constant gradually[3].

Part 2: Solubilization Strategies & Excipient Limits

To effectively improve the solubility and bioavailability of poorly water-soluble drugs[2], you must select excipients based on your end application. Below is a validated matrix for formulating 4-Methyl-2-(methylsulfonyl)aniline.

Table 1: Solubilization Excipient Compatibility & Limits

ExcipientRole in FormulationMax Conc. (In Vitro)Max Conc. (In Vivo)Mechanism of Action
DMSO Primary Cosolvent≤ 1.0% (v/v)≤ 10% (v/v)Disrupts the rigid crystal lattice; solvates the hydrophobic core[3].
PEG 400 Secondary Cosolvent≤ 2.0% (v/v)≤ 30% (v/v)Decreases the dielectric constant of the aqueous phase[3].
Tween 80 Non-ionic Surfactant≤ 0.1% (v/v)≤ 5.0% (v/v)Forms micelles to thermodynamically encapsulate the hydrophobic moiety[2].
HP-β-CD Complexing AgentN/A (Cost prohibitive)≤ 20% (w/v)Provides a hydrophobic cavity for host-guest inclusion complexation[4].

Part 3: Experimental Workflows & Methodologies (The "How")

Selecting the correct workflow depends entirely on whether you are conducting in vitro cell assays or in vivo animal dosing.

G Start Solubility Issue: 4-Methyl-2-(methylsulfonyl)aniline InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (IV / PO in Mice) Start->InVivo DMSO 1. Dissolve in 100% DMSO (50 mM Stock) InVitro->DMSO CD 1. Prepare 20% w/v HP-β-CD in Saline InVivo->CD Intermediate 2. Intermediate Dilution (PEG 400 + Tween 80) DMSO->Intermediate Buffer 3. Final Aqueous Buffer (DMSO ≤ 1%) Intermediate->Buffer Stir 2. Add Compound & Stir (24 hrs, 25°C) CD->Stir Filter 3. Sterile Filter (0.22 µm) Verify via HPLC Stir->Filter

Fig 1: Decision tree for formulating 4-Methyl-2-(methylsulfonyl)aniline based on application.

Protocol A: Cosolvent-Surfactant Solvent Shift (For In Vitro Assays)

Objective: Achieve a 100 µM final assay concentration without inducing compound precipitation or cell toxicity.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until completely clear.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, breaking the intermolecular forces of the solid crystal[3].

  • Intermediate Dilution (The Critical Step): Create a 1 mM intermediate solution by diluting the DMSO stock 1:10 into a pre-mixed solution of 40% PEG 400, 10% Tween 80, and 50% Assay Buffer.

    • Causality: Tween 80 forms micelles that immediately encapsulate the hydrophobic tolyl core as it transitions out of the pure DMSO environment, preventing rapid nucleation[2].

  • Final Assay Dilution: Dilute the intermediate 1:10 into your final aqueous cell culture media.

  • Self-Validation System: Measure the optical density (OD) of the final media at 600 nm. An OD600​>0.05 compared to a vehicle-only blank indicates invisible colloidal aggregation or micro-precipitation. If detected, discard the solution and increase the Tween 80 ratio in Step 2.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Objective: Formulate a stable, biologically compatible 5 mg/mL solution for IV or PO administration.

  • Excipient Preparation: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% saline to a final concentration of 20% (w/v).

  • Complexation: Add 5 mg/mL of the raw compound directly to the cyclodextrin solution. Stir continuously at 500 rpm for 24 hours at 25°C.

    • Causality: The extended stirring time is thermodynamically required to allow the hydrophobic guest molecules to displace water molecules inside the cyclodextrin cavity, reaching equilibrium[4].

  • Sterilization & Recovery: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

  • Self-Validation System: Post-filtration, visually inspect the vial using a laser pointer. If you observe the Tyndall effect (a visible scattering of the laser beam), undissolved nanoparticles are still present. Always quantify the exact dissolved concentration using HPLC-UV at 254 nm before dosing animals to ensure accurate exposure.

Part 4: Advanced Solubilization Mechanisms

For in vivo applications, cyclodextrin complexation remains the gold standard for BCS Class II/IV compounds like 4-Methyl-2-(methylsulfonyl)aniline[4]. The mechanism relies on the unique truncated cone structure of cyclodextrins.

Mechanism API Free Compound (Hydrophobic Tolyl Core) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Binding

Fig 2: Mechanism of HP-β-CD inclusion complexation for enhancing aqueous solubility.

By physically shielding the hydrophobic tolyl core and the bulky methylsulfonyl group within its lipophilic cavity, HP-β-CD masks the compound's hydrophobicity from the bulk aqueous solvent[4]. The hydrophilic hydroxyl groups on the exterior of the cyclodextrin then ensure high solubility in the bloodstream, safely delivering the compound without the severe toxicity associated with high cosolvent loads.

References
  • 2-Methanesulfonyl-4-methylaniline | C8H11NO2S | CID 79006183. PubChem (National Institutes of Health). Available at:[Link]

  • Solubilization techniques used for poorly water-soluble drugs. ResearchGate. Available at:[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research (Human Journals). Available at: [Link]

  • SOLUBILIZATION TECHNIQUES. SlideShare. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Methyl-2-(methylsulfonyl)aniline Derivatives

Welcome to the technical support center for the synthesis of 4-Methyl-2-(methylsulfonyl)aniline and its derivatives. This class of compounds, featuring the critical 4-(methylsulfonyl)aniline pharmacophore, is integral to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(methylsulfonyl)aniline and its derivatives. This class of compounds, featuring the critical 4-(methylsulfonyl)aniline pharmacophore, is integral to the development of selective COX-2 inhibitors and other therapeutic agents.[1][2] Achieving high yield and purity in their synthesis is paramount, and temperature is arguably the most critical variable to master.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for your specific substrate.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific experimental outcomes in a question-and-answer format, providing causal analysis and validated solutions.

Question 1: My reaction has stalled. The yield of my desired N-sulfonylated product is low, and analysis shows a large amount of unreacted 4-methylaniline. What are the likely causes?

Answer: A stalled reaction with low conversion is a frequent issue that can typically be traced to one of three root causes related to reaction conditions and reagent integrity.

  • Potential Cause 1: Insufficient Thermal Energy. While starting the reaction at a low temperature is crucial, some less nucleophilic or sterically hindered aniline derivatives require a higher activation energy to proceed to completion. The reaction may simply be running too cold.

    • Solution: After the controlled, low-temperature addition of methanesulfonyl chloride, allow the reaction to warm to room temperature and monitor its progress via TLC or LC-MS.[3] If the reaction remains sluggish, gentle heating to 40-50 °C may be required to drive it to completion.[4] Always monitor closely to avoid decomposition.

  • Potential Cause 2: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride (MsCl) is highly sensitive to moisture.[5] If trace amounts of water are present in your solvent, glassware, or starting aniline, the MsCl will preferentially react with water to form the unreactive methanesulfonic acid, reducing the effective concentration of your sulfonylating agent.[3]

    • Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents, and if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3] Using a fresh bottle of methanesulfonyl chloride is also highly recommended.[5]

  • Potential Cause 3: Inadequate Acid Scavenging. The reaction of an aniline with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[3] If the base used (e.g., pyridine, triethylamine) is insufficient or of poor quality, the HCl will protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.[6]

    • Solution: Verify the stoichiometry and purity of your base. Typically, 1.1 to 1.5 equivalents of base are used to ensure complete neutralization of the acid byproduct.

Question 2: My primary impurity is a non-polar byproduct identified as the di-sulfonylated aniline. How can I minimize its formation?

Answer: The formation of the N,N-bis(methylsulfonyl)aniline byproduct is a classic example of over-reaction, driven primarily by excessive temperature and localized high concentrations of the electrophile.[6]

  • Causality: The mono-sulfonylated product still possesses a lone pair on the nitrogen atom, albeit a less reactive one. At higher temperatures, this product has enough energy to react with a second molecule of methanesulfonyl chloride.[3]

    • Solution 1: Stringent Temperature Control. This is the most effective preventative measure. The initial addition of methanesulfonyl chloride should always be performed at a low temperature, typically 0 °C, using an ice-water bath.[3][6] This minimizes the rate of the second sulfonylation, which has a higher activation energy than the first. Maintain this low temperature throughout the addition phase.

    • Solution 2: Controlled Reagent Addition. Adding the methanesulfonyl chloride too quickly creates localized "hot spots" and high concentrations, which favor di-sulfonylation.[6] The best practice is a slow, dropwise addition of the sulfonyl chloride to the stirred solution of the aniline and base.[6]

    • Solution 3: Stoichiometric Precision. While a slight excess of the aniline can sometimes be used to consume all the sulfonylating agent, a large excess of methanesulfonyl chloride will invariably lead to the di-sulfonylated product.[6] Aim for a stoichiometry of approximately 1.0 to 1.05 equivalents of sulfonyl chloride relative to the aniline.

Question 3: The reaction mixture turned dark brown or black, and workup yielded a tarry, intractable material. What caused this decomposition?

Answer: The formation of tarry products is a clear sign of decomposition, which is almost always caused by excessive heat.[7]

  • Causality: Aniline derivatives can be susceptible to oxidation, and this process is accelerated at elevated temperatures.[7] Furthermore, uncontrolled exothermic reactions can lead to thermal runaway, causing polymerization and broad-spectrum decomposition of starting materials and products.[8][9]

    • Solution: Precise temperature management is non-negotiable. Use an ice bath for the initial exothermic addition of the sulfonylating agent. If heating is required later, use a well-controlled oil bath or heating mantle with a temperature controller to avoid overshooting the target temperature.[8] Product decomposition can begin above 120-160 °C for some related structures, so maintaining a moderate temperature is critical.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 4-Methyl-2-(methylsulfonyl)aniline derivatives? A1: There is no single optimal temperature, but rather an optimal temperature profile. The reaction should be initiated at 0 °C for the addition of methanesulfonyl chloride to control the exotherm and prevent di-sulfonylation.[6] Following the addition, the reaction is typically allowed to warm to room temperature (20-25 °C) and stirred for 2-24 hours.[3] For less reactive substrates, gentle heating to 40-60 °C may be necessary.[7]

Q2: How does temperature affect regioselectivity between N-sulfonylation and C-sulfonylation? A2: Temperature is a critical factor in directing the regiochemical outcome. N-sulfonylation is generally kinetically favored and proceeds readily at lower temperatures (0 °C to room temperature).[6] C-sulfonylation (electrophilic aromatic substitution on the ring) is often the thermodynamically favored pathway but requires higher temperatures (e.g., >100 °C) and/or more aggressive sulfonating agents to overcome its higher activation energy.[8][11] Therefore, to ensure exclusive N-sulfonylation, maintaining low to moderate temperatures is essential.

Q3: My starting aniline is electron-deficient and reacts very slowly at room temperature. What is the maximum safe temperature to heat the reaction? A3: For electron-deficient anilines, heating is often necessary. A safe upper limit to start optimization is around 80 °C .[12] However, it is crucial to monitor the reaction closely by TLC or LC-MS for the appearance of degradation products. Some aniline rearrangement reactions show product decomposition above 160 °C, so it is best to stay well below this threshold.[9] If significant degradation is observed, consider alternative strategies such as using a more reactive sulfonylating agent or a catalytic method.[3]

Data Summary: Temperature Effects

Temperature RangeExpected OutcomeCommon Issues
0 – 5 °C Optimal for Reagent Addition. Excellent control of exotherm, minimizes di-sulfonylation.[6]Reaction may be very slow or may not proceed to completion without warming.[10]
20 – 40 °C Standard Reaction Temperature. Good balance of reaction rate and selectivity for most standard anilines.[3]May be too slow for deactivated anilines.
40 – 80 °C For Deactivated Anilines. Increases reaction rate for less nucleophilic substrates.[12]Increased risk of di-sulfonylation and other side reactions. Requires careful monitoring.[3]
> 100 °C Generally Avoided for N-Sulfonylation. High risk of C-sulfonylation, product decomposition, charring, and polymerization.[7][8][9]

Visualizing the Process

Logical Troubleshooting Workflow

Start Reaction Issue Observed LowYield Low Yield / Stalled Reaction? Start->LowYield DiSulf Di-Sulfonylation Byproduct? Start->DiSulf Decomp Decomposition / Tar? Start->Decomp TempLow Increase Temperature Gently (e.g., to 40°C) Monitor by TLC/LC-MS LowYield->TempLow Yes Reagents Check Reagent Quality (Anhydrous Conditions, Fresh MsCl, Sufficient Base) LowYield->Reagents Yes TempHigh Reduce Temperature (Add MsCl at 0°C) DiSulf->TempHigh Yes SlowAdd Slow Reagent Addition (Dropwise) DiSulf->SlowAdd Yes ControlTemp Improve Temperature Control (Ice Bath for Addition, Controlled Heating) Decomp->ControlTemp Yes

Caption: A troubleshooting decision tree for common issues.

Key Reaction Pathways

cluster_main Main Reaction Pathway cluster_side Side Reactions (Temperature Dependent) Aniline 4-Methylaniline + Methanesulfonyl Chloride Product Desired Product: 4-Methyl-2-(methylsulfonyl)aniline Aniline->Product Base, 0°C to RT CSulf C-Sulfonylated Isomers Aniline->CSulf High Temp. (>100°C) DiSulf Di-Sulfonylated Byproduct Product->DiSulf High Temp. or Excess MsCl

Caption: Competing reaction pathways influenced by temperature.

Experimental Protocol: General Guideline

This protocol provides a robust starting point. Optimization for specific derivatives may be necessary.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methylaniline (1.0 eq) and anhydrous pyridine (or another suitable solvent like dichloromethane).

  • Cooling: Place the reaction vessel in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or LC-MS.[3]

  • Heating (If Necessary): If the reaction has not reached completion after 4-6 hours at room temperature, gently heat the mixture to 40-50 °C using a controlled temperature oil bath and continue to monitor.

  • Workup: Once the reaction is complete, quench by slowly adding water. If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally with brine.[3][5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

References

  • Technical Support Center: Methanesulfonylation of Anilines. Benchchem.
  • Technical Support Center: Regioselectivity in 2-Methylquinoline Sulfonation. Benchchem.
  • Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of 4-(Methylsulfonyl)aniline Derivatives as Potential Anti-inflammatory. Benchchem.
  • Optimization of an aniline model system. a Conversion and selectivity... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC. Available at: [Link]

  • Photo-Induced Sulfonylation of Anilines with Sodium Sulfinates Using a Covalent Organic Framework Catalyst. Synfacts. Available at: [Link]

  • Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Available at: [Link]

  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]

  • Managing reaction temperature for stable aniline derivative synthesis. Benchchem.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Available at: [Link]

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Available at: [Link]

Sources

Optimization

troubleshooting mass spec fragmentation of 4-Methyl-2-(methylsulfonyl)aniline

Technical Support Center: 4-Methyl-2-(methylsulfonyl)aniline Welcome to the technical support guide for the mass spectrometric analysis of 4-Methyl-2-(methylsulfonyl)aniline. This resource is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-2-(methylsulfonyl)aniline

Welcome to the technical support guide for the mass spectrometric analysis of 4-Methyl-2-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the characterization of this and structurally similar aromatic sulfonamides. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern its behavior in a mass spectrometer.

Foundational Knowledge: Expected Fragmentation

Before troubleshooting, it's essential to understand the inherent fragmentation tendencies of 4-Methyl-2-(methylsulfonyl)aniline. The molecule's structure—featuring a primary amine, an aromatic ring, and a methylsulfonyl group—dictates its behavior under ionization.

  • Chemical Structure: 4-Methyl-2-(methylsulfonyl)aniline

  • Molecular Formula: C₈H₁₁NO₂S

  • Monoisotopic Mass: 185.0510 g/mol

  • Protonated Molecular Ion [M+H]⁺: m/z 186.0583

Under positive mode electrospray ionization (ESI), the primary amine is the most likely site of protonation. Upon collision-induced dissociation (CID), the protonated molecule undergoes characteristic cleavages. The C-S bond is particularly labile and is central to the most prominent fragmentation pathways.

A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da, often accompanied by rearrangement.[1] Another key fragmentation is the cleavage of the S-N bond or the aryl C-S bond, which can lead to the formation of characteristic fragment ions.[2]

Key Predicted Fragments
Description Neutral Loss Fragment Ion Formula Expected m/z (Monoisotopic)
Protonated Molecular Ion-[C₈H₁₂NO₂S]⁺186.0583
Loss of Methane (CH₄)16.0313 Da[C₇H₈NO₂S]⁺170.0270
Loss of Sulfur Dioxide (SO₂)63.9619 Da[C₈H₁₂N]⁺122.0964
Loss of Methylsulfonyl radical (•SO₂CH₃)79.0034 Da[C₇H₉N]⁺•107.0735

Note: The observed m/z may vary slightly based on instrument calibration and resolution. The loss of the methylsulfonyl group to produce the ion at m/z 107 is often the most dominant and diagnostically significant fragment.

Fragmentation Pathway Diagram

G M [M+H]⁺ 4-Methyl-2-(methylsulfonyl)aniline m/z 186.06 F1 Loss of CH₄ m/z 170.03 M->F1 -16 Da F2 Loss of SO₂ m/z 122.10 M->F2 -64 Da F3 Loss of •SO₂CH₃ m/z 107.07 M->F3 -79 Da

Caption: Predicted ESI fragmentation of 4-Methyl-2-(methylsulfonyl)aniline.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your analysis.

Q1: Why is my molecular ion peak [M+H]⁺ at m/z 186.06 weak or completely absent?

A1: This is a common issue, particularly with sulfonamides, and can be attributed to several factors:

  • In-Source Fragmentation: The compound may be fragmenting within the ionization source before it reaches the mass analyzer. This is often caused by excessively high source temperatures or cone/capillary voltages. The energy applied in the source is sufficient to break the labile C-S bond.

    • Troubleshooting Step: Systematically decrease the cone voltage (or equivalent parameter on your instrument) and the source temperature. If in-source fragmentation is the cause, you should see the intensity of the m/z 186.06 peak increase relative to the fragment ions (especially m/z 107.07).[3]

  • Mobile Phase Conditions: The pH and composition of your mobile phase can impact ionization efficiency. While a low pH (e.g., using 0.1% formic acid) is generally recommended to protonate the amine group, excessively harsh conditions can sometimes promote instability.[4][5]

    • Troubleshooting Step: Ensure you are using a standard acidic modifier like formic or acetic acid. If sensitivity is still low, consider a different solvent system or a lower concentration of the acid.

  • Ion Suppression: Components from your sample matrix (salts, excipients, etc.) can co-elute and compete with your analyte for ionization, suppressing its signal.[6]

    • Troubleshooting Step: Improve your chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample preparation with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove these interferences.[5]

Q2: The most intense peak in my MS/MS spectrum is at m/z 107.07. What is this fragment and why is it so dominant?

A2: This is the base peak in many analyses and is highly diagnostic. It corresponds to the 4-methylaniline radical cation, [C₇H₉N]⁺•.

  • Mechanism: This ion is formed by the cleavage of the bond between the aromatic ring and the sulfur atom, resulting in the loss of the methylsulfonyl radical (•SO₂CH₃), a neutral loss of 79 Da.

  • Causality: The formation of this fragment is highly favored because it results in a stable, resonance-delocalized radical cation on the aniline portion of the molecule. In mass spectrometry, fragmentation pathways that lead to stable products are the most common.[7][8] The stability of this resulting ion is why it often appears as the base peak in the spectrum.

Q3: I am observing an unexpected peak at m/z 122.10. What could be its origin?

A3: A peak at m/z 122.10 corresponds to a loss of 64 Da from the molecular ion, which is the mass of sulfur dioxide (SO₂). This is a known, albeit complex, fragmentation pathway for aromatic sulfonamides.[1][9]

  • Mechanism: This is not a simple bond cleavage but involves a rearrangement reaction in the gas phase. The protonated molecule rearranges, allowing for the elimination of the stable SO₂ neutral molecule.[1] This pathway is often more prominent in compounds with certain substitutions on the aromatic ring but is a possibility for this analyte as well.[1][9]

Q4: My overall signal intensity is poor, and the baseline is noisy. What are the first things I should check?

A4: Poor signal-to-noise can stem from the sample, the LC, or the MS. A systematic approach is best.

Troubleshooting Workflow

G Start Poor Signal-to-Noise CheckSample Is sample concentration adequate? Is it stable in solution? Start->CheckSample CheckLC Check LC System: Pressure stable? Peak shape good? CheckSample->CheckLC Yes SolutionSample Prepare fresh sample. Verify concentration. CheckSample->SolutionSample No CheckMS Check MS Source: Is spray stable? Run system suitability test. CheckLC->CheckMS Yes SolutionLC Troubleshoot LC: Check for leaks, prime pumps. Replace column if needed. CheckLC->SolutionLC No SolutionMS Optimize MS Source: Adjust sprayer position. Clean source components. CheckMS->SolutionMS No

Caption: Systematic workflow for troubleshooting poor signal intensity.

  • Instrument Performance: First, confirm the instrument is performing as expected. Run a system suitability test or a calibration standard to ensure the mass spectrometer is sensitive and properly calibrated.

  • Ion Source Conditions: A dirty or poorly optimized ion source is a frequent cause of problems.

    • Action: Check for a stable spray. If it's erratic, clean the capillary, cone, and other source elements. Optimize the sprayer position and gas flow rates.[4]

  • Mobile Phase and Sample Prep: Contaminants can severely impact signal.

    • Action: Use high-purity LC-MS grade solvents and additives.[6] Filter your sample and mobile phases. If you suspect ion suppression, dilute the sample or improve the cleanup method.[5]

Frequently Asked Questions (FAQs)

Q: What is the best ionization mode for 4-Methyl-2-(methylsulfonyl)aniline?

A: Positive mode Electrospray Ionization (ESI) is generally the most effective method. The primary amine group (-NH₂) is basic and readily accepts a proton in an acidic mobile phase, forming the [M+H]⁺ ion required for analysis. Atmospheric Pressure Chemical Ionization (APCI) could also be used, but ESI typically provides better sensitivity for this type of pre-charged analyte.

Q: How does mobile phase pH affect my analysis?

A: Mobile phase pH is critical for both chromatography and ionization. For this molecule, a pH at least 2 units below the pKa of the aniline group ensures it remains in its protonated, ionic form.[4] This is ideal for ESI sensitivity. However, this also makes the molecule more polar, which will decrease its retention time on a standard C18 reversed-phase column. You may need to balance ionization efficiency with chromatographic retention by adjusting the gradient or mobile phase composition.[5]

Q: Can I use Electron Ionization (EI) for this compound?

A: Yes, if you are using a GC-MS system. EI is a much higher-energy ionization technique compared to ESI. You should expect to see extensive fragmentation and potentially a very weak or absent molecular ion (M⁺• at m/z 185.05). However, the fragmentation pattern will be highly detailed and reproducible, making it excellent for library matching if a reference spectrum is available.

Standard Experimental Protocol

This protocol provides a starting point for LC-MS/MS method development.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Methyl-2-(methylsulfonyl)aniline in methanol.

    • Dilute this stock solution with 50:50 water:acetonitrile to a working concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 25 V (Optimize this value).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 450 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Acquisition Mode: Full Scan (m/z 50-300) and Product Ion Scan.

    • Collision Energy (for MS/MS): Ramp from 10-30 eV using argon as the collision gas.

    • MRM Transitions (for quantification):

      • Primary: 186.1 -> 107.1

      • Secondary: 186.1 -> 122.1

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 335-343. [Link]

  • Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4237-4244. [Link]

  • Li, Y., et al. (2015). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 5(58), 46583-46591. [Link]

  • National Center for Biotechnology Information (n.d.). 4-(Methylsulfonyl)aniline. PubChem. [Link]

  • LCGC North America (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Stenutz, R. (n.d.). 4-(methylsulfonyl)aniline. Stenutz. [Link]

  • Holčapek, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(12), 749-769. [Link]

  • Various Authors (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. [Link]

  • Capot Chemical (n.d.). Specifications of 4-(Methylsulfonyl)aniline. Capot Chemical. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • University of Arizona (n.d.). Interpretation of mass spectra. University of Arizona Chemistry Department. [Link]

  • Michigan State University (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS vs LC-MS for 4-Methyl-2-(methylsulfonyl)aniline detection

An in-depth technical analysis comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of 4-Methyl-2-(methylsulfonyl)aniline. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the detection and quantification of 4-Methyl-2-(methylsulfonyl)aniline.

Introduction to the Analyte

4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) is a highly functionalized aromatic amine utilized extensively as a chemical building block and pharmaceutical intermediate in the synthesis of kinase inhibitors and targeted therapeutics[1]. Structurally, it features a primary aniline group ( −NH2​ ), a methyl group, and a highly polar methylsulfonyl group ( −SO2​CH3​ ).

From an analytical perspective, this compound presents a unique dichotomy:

  • The primary amine is highly basic and readily accepts protons, making it an ideal candidate for positive-ion electrospray ionization (ESI+).

  • The methylsulfonyl group is strongly electron-withdrawing and highly polar, which increases the molecule's boiling point and dipole moment, complicating direct volatilization without thermal degradation or peak tailing[2].

Selecting the appropriate mass spectrometry platform depends heavily on the matrix, the required limit of detection (LOD), and whether the compound is being analyzed as a bulk intermediate or a trace pharmaceutical analytical impurity (PAI).

LC-MS/MS: The Gold Standard for Trace Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred methodology for quantifying 4-Methyl-2-(methylsulfonyl)aniline in biological matrices (e.g., plasma for pharmacokinetic studies) or as a trace impurity in active pharmaceutical ingredients (APIs)[1].

The Causality of the Method

The method's efficacy is rooted in the compound's basicity. In an acidic mobile phase (typically containing 0.1% formic acid), the primary amine is easily protonated to form a stable [M+H]+ precursor ion at m/z 186.1. During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the molecule undergoes predictable fragmentation, typically involving the neutral loss of the methylsulfonyl group or ammonia, providing highly specific Multiple Reaction Monitoring (MRM) transitions.

Self-Validating LC-MS/MS Protocol

To ensure a self-validating system, this protocol incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and ion suppression.

Step 1: Sample Preparation

  • Matrix: Plasma or API solution.

  • Spiking: Add 10 µL of Internal Standard (e.g., 4-Methyl-2-(methylsulfonyl)aniline-d3 at 100 ng/mL) to 100 µL of the sample.

  • Extraction: Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: m/z 186.1 m/z 106.1 (Quantifier, loss of SO2​CH3​ ); m/z 186.1 m/z 77.0 (Qualifier).

LCMS N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization (Protonation of -NH2) N2->N3 Elution N4 Triple Quadrupole MS (MRM Detection) N3->N4 [M+H]+ m/z 186.1

LC-MS/MS workflow for 4-Methyl-2-(methylsulfonyl)aniline highlighting ESI+ ionization.

GC-MS: The High-Resolution Alternative for Volatile Profiling

While LC-MS is superior for trace quantification in polar matrices, GC-MS is invaluable for orthogonal cross-checking, identifying volatile degradation products, and assessing the purity of the raw chemical intermediate[2][3].

The Causality of the Method

Direct injection of 4-Methyl-2-(methylsulfonyl)aniline into a GC system often results in severe peak tailing. This occurs because the active hydrogen atoms on the primary amine form strong hydrogen bonds with residual silanol groups inside the GC inlet liner and the stationary phase. To circumvent this, the protocol requires chemical derivatization. Reacting the analyte with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active amine hydrogens with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, lowers the boiling point, and yields sharp, Gaussian chromatographic peaks.

Self-Validating GC-MS Protocol

Step 1: Sample Preparation & Derivatization

  • Extraction: Dissolve 1 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add a structurally similar IS (e.g., 1-Bromo-4-(methylsulfonyl)benzene).

  • Derivatization: Transfer 100 µL of the extract to a silanized glass vial. Add 50 µL of BSTFA containing 1% TMCS (catalyst).

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete silylation of the amine group. Allow to cool to room temperature.

Step 2: Chromatographic Separation

  • Column: DB-5MS or equivalent capillary column (30 m × 0.25 mm, 0.25 µm film thickness)[2].

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

Step 3: MS Detection (EI)

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full scan mode (m/z 50–500) for purity profiling, or Selected Ion Monitoring (SIM) for targeted quantification of the silylated molecular ion.

GCMS N1 Sample Prep (Extraction in DCM) N2 Derivatization (BSTFA + 1% TMCS) N1->N2 Heat 60°C N3 GC Separation (DB-5MS Column) N2->N3 1 µL Splitless N4 EI-MS Detection (70 eV Fragmentation) N3->N4 Thermal Elution

GC-MS derivatization and analysis workflow for volatile impurity profiling.

Comparative Data Presentation

To assist analytical chemists in selecting the appropriate platform, the following table synthesizes the operational parameters and performance metrics of both methodologies.

ParameterLC-MS/MS (ESI+)GC-MS (EI)
Primary Application Pharmacokinetics, trace impurity quantificationRaw material purity, volatile degradation profiling
Sample Preparation Simple (Dilution or Protein Precipitation)Complex (Requires anhydrous derivatization)
Ionization Mechanism Protonation of −NH2​ group ( [M+H]+ )70 eV Electron bombardment (Radical cations)
Derivatization Required? NoYes (Highly recommended to prevent peak tailing)
Typical Run Time 3 – 5 minutes (High throughput)15 – 25 minutes
Sensitivity (LOD) Sub-ng/mL (Parts-per-trillion range)ng/mL to µg/mL (Parts-per-billion range)
Matrix Effects Susceptible to ion suppression (requires IS)Robust against ion suppression, susceptible to inlet contamination
Structural Elucidation Excellent (via CID fragmentation pathways)Excellent (via standardized NIST EI spectral libraries)

Conclusion

For the detection of 4-Methyl-2-(methylsulfonyl)aniline, LC-MS/MS is the superior choice for high-throughput, highly sensitive applications such as drug metabolism and pharmacokinetic (DMPK) studies. Its ability to leverage the compound's basic amine for efficient ESI+ ionization without the need for derivatization makes it highly efficient[1]. Conversely, GC-MS remains an indispensable orthogonal tool. When coupled with proper silylation techniques to mask the active amine, it provides unparalleled resolution for assessing the purity of bulk chemical intermediates and identifying complex, volatile transformation products[2][3].

References

  • Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. ACS Publications. Available at:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology - ACS Publications. Available at:[Link]

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Comparative

A Comparative Toxicological Assessment of 4-Methyl-2-(methylsulfonyl)aniline and o-Toluidine: A Guide for Researchers

Prepared by a Senior Application Scientist This guide provides an in-depth, objective comparison of the toxicological profiles of two aromatic amines: 4-Methyl-2-(methylsulfonyl)aniline and the well-characterized human c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the toxicological profiles of two aromatic amines: 4-Methyl-2-(methylsulfonyl)aniline and the well-characterized human carcinogen, ortho-toluidine (o-toluidine). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, elucidates mechanistic underpinnings of toxicity, and presents standardized protocols for empirical assessment.

Introduction: Chemical Structures and Rationale for Comparison

Aromatic amines are a class of compounds integral to numerous industrial processes, including the synthesis of dyes, pesticides, rubber, and pharmaceuticals.[1][2][3] However, this chemical class is also associated with significant health risks, including carcinogenicity and mutagenicity.[3][4][5] Understanding the nuanced differences in toxicity between structurally related aromatic amines is paramount for risk assessment and the development of safer alternatives.

Comparative Toxicity Profile

A side-by-side comparison reveals significant differences in the known toxicological endpoints for these two compounds. While data for o-toluidine is extensive, information on 4-Methyl-2-(methylsulfonyl)aniline is sparse, underscoring the need for further investigation.

Toxicological Endpoint4-Methyl-2-(methylsulfonyl)aniline o-Toluidine (2-Methylaniline)
Acute Oral Toxicity (LD50) Data not available in searched documents. For a related compound, 4-(Methylsulfonyl)aniline, it is classified as harmful if swallowed (Category 4).[10][11]670 mg/kg (rat).[6][12] Classified as toxic if swallowed.[12]
Carcinogenicity No data available. Not listed by IARC or NTP.[13]Known human carcinogen (IARC Group 1) .[7][9] Causes urinary bladder cancer in humans and tumors at multiple sites in animals (spleen, liver, mammary gland).[1][7][8]
Genotoxicity/Mutagenicity No data available.[13]Evidence of genotoxicity; induces DNA adduct formation.[7][8] Results from bacterial reverse mutation (Ames) tests have been inconsistent.[7]
Target Organ Toxicity For the related 4-(Methylsulfonyl)aniline, may cause respiratory irritation.[14]Urinary bladder, blood, spleen, liver, kidneys .[1][15] Causes methemoglobinemia, a condition of oxygen starvation, in humans.[1][15][16]
Dermal Toxicity For 4-(Methylsulfonyl)aniline, classified as causing skin irritation.[14] Harmful in contact with skin.[10][17]LD50 = 3235 mg/kg (rabbit).[18] Can be absorbed through the skin, contributing to systemic toxicity.[1][19]
Eye Irritation For 4-(Methylsulfonyl)aniline, classified as causing serious eye irritation.[14]Irritating to eyes.[15]

Mechanistic Insights into Aromatic Amine Toxicity

The toxicity of aromatic amines is not typically caused by the parent compound itself but by its metabolic activation into reactive electrophiles.[3][4][20] This process is central to their carcinogenic and mutagenic potential.

Metabolic Activation Pathway

The primary bioactivation step for aromatic amines is N-hydroxylation , a reaction catalyzed by cytochrome P450 enzymes (primarily CYP1A2) in the liver.[6][16] This creates an N-hydroxyarylamine metabolite. This metabolite can be transported to other tissues, like the urinary bladder. In the acidic environment of the urine, or following further enzymatic activation (e.g., via sulfation or acetylation), the N-hydroxyarylamine can generate a highly reactive arylnitrenium ion .[6] This electrophile readily binds to nucleophilic sites on DNA, forming DNA adducts that can lead to mutations and initiate cancer.[6][21]

Detoxification pathways, such as N-acetylation and ring oxidation followed by conjugation, compete with this activation pathway.[6][16] The balance between metabolic activation and detoxification determines the ultimate carcinogenic potency of a given aromatic amine.[6]

Comparative Mechanistic Considerations
  • o-Toluidine : The carcinogenicity of o-toluidine is linked to its metabolic activation to N-hydroxy-o-toluidine, subsequent formation of DNA adducts, and induction of DNA damage.[6][7][16] It also causes oxidative stress, leading to cellular damage and compensatory cell proliferation.[6]

  • 4-Methyl-2-(methylsulfonyl)aniline : The presence of a strong electron-withdrawing sulfonyl group (-SO₂CH₃) on the aromatic ring would be expected to decrease the electron density of the amine group. This could potentially make the initial N-oxidation step, which is critical for activation, less favorable compared to o-toluidine. However, without experimental data, this remains a hypothesis. The overall toxic potential will depend on the complex interplay of metabolic pathways for this specific molecule.

Experimental Protocols for Toxicity Assessment

To address the data gaps for 4-Methyl-2-(methylsulfonyl)aniline and to provide a framework for direct comparison, standardized toxicological assays are required. Below are detailed protocols for two fundamental in vitro assays.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[22][23]

Rationale: This assay serves as an initial screen for genotoxic activity.[24] Many compounds that are positive in this test are also mammalian carcinogens.[24] The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial for aromatic amines, which require bioactivation to become mutagenic.[25]

Experimental Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare Test Compound (in DMSO) D Mix: Test Compound + Bacteria + Buffer/S9 Mix A->D B Prepare S9 Mix (Metabolic Activation) B->D C Grow Bacterial Strains (e.g., S. typhimurium TA98, TA100) C->D E Add to Molten Top Agar (with trace histidine) D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies (His+ colonies) G->H I Compare to Negative Control (Solvent only) H->I J Significant Increase (≥2x over control) => Positive for Mutagenicity I->J Result Interpretation

Caption: Workflow for the Ames Bacterial Reverse Mutation Test.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the test compound (4-Methyl-2-(methylsulfonyl)aniline and o-toluidine) in a suitable solvent, typically dimethyl sulfoxide (DMSO). Prepare a range of concentrations.

    • Prepare the S9 fraction from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This fraction contains the necessary cytochrome P450 enzymes for metabolic activation.[26]

    • Grow overnight cultures of appropriate bacterial tester strains (e.g., S. typhimurium TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Exposure (Plate Incorporation Method):

    • In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of phosphate buffer (for experiments without metabolic activation) or 0.5 mL of S9 mix (for experiments with metabolic activation).[25]

    • Vortex the mixture gently.

    • Add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin.[27]

    • Quickly vortex and pour the entire contents onto the surface of a minimal glucose agar plate. Distribute the top agar evenly.

  • Incubation and Analysis:

    • Allow the overlay to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[27]

    • Count the number of visible revertant colonies on each plate.

    • Controls (Essential for a Self-Validating System):

      • Negative Control: Solvent (DMSO) only, to determine the spontaneous reversion rate.

      • Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide for TA100).

      • Positive Control (with S9): A known mutagen that requires activation (e.g., 2-aminoanthracene).

    • Interpretation: A compound is considered mutagenic if it produces a concentration-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control for at least one strain.

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28]

Rationale: This assay provides quantitative data on a compound's ability to kill cells or inhibit their growth. It is a foundational test in toxicology to determine the concentration range at which a chemical exerts cytotoxic effects, which is crucial for dose-setting in more complex studies. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28]

Step-by-Step Protocol:

  • Cell Plating:

    • Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line often used in toxicology) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Exposure:

    • Prepare serial dilutions of the test compounds (4-Methyl-2-(methylsulfonyl)aniline and o-toluidine) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compounds).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[29]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[30]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[29][30]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (which represent 100% viability).

    • Plot cell viability (%) versus compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The available data clearly establish o-toluidine as a potent, multi-organ toxicant and a confirmed human carcinogen, with its mechanism rooted in metabolic activation to a DNA-reactive species.[1][7] In stark contrast, the toxicological profile of 4-Methyl-2-(methylsulfonyl)aniline is largely unknown.

Based on chemical principles, the electron-withdrawing sulfonyl group may attenuate the metabolic activation of 4-Methyl-2-(methylsulfonyl)aniline, potentially reducing its genotoxic and carcinogenic potential compared to o-toluidine. However, this hypothesis requires empirical validation.

Drug development and chemical safety professionals should treat 4-Methyl-2-(methylsulfonyl)aniline with caution until robust toxicological data are generated. The experimental protocols outlined in this guide provide a clear pathway for conducting a foundational toxicological assessment. Future research should prioritize conducting Ames and cytotoxicity assays, followed by in vivo acute toxicity and sub-chronic toxicity studies to identify target organs and establish a comprehensive safety profile.

References

  • Wikipedia. o-Toluidine. [Link]

  • OECD. Test No. 471: Bacterial Reverse Mutation Test. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Methylaniline (o-Toluidine). [Link]

  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. IARC Scientific Publications, (158), 153–162. [Link]

  • NIB-GEN. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Carl Roth. Safety data sheet: o-Toluidine. [Link]

  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]

  • Pesticide Registration Toolkit. In vitro genotoxicity testing – bacterial reverse mutation assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • National Center for Biotechnology Information (NCBI). ortho-TOLUIDINE - Chemical Agents and Related Occupations. [Link]

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  • Singh, R., & Kumar, M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. [Link]

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - o‑Toluidine. [Link]

  • The Biology Notes. Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • National Toxicology Program (NTP). Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine. [Link]

  • U.S. Environmental Protection Agency (EPA). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • IMR Press. The impact of aromatic amines on the environment: risks and damages. [Link]

  • University of Wisconsin-Madison. The Ames Test. [Link]

  • Taylor & Francis. O-Toluidine – Knowledge and References. [Link]

  • Japan Society for Occupational Health. ortho-Toluidine C6H4(NH2)CH3 [CAS No. 95-53-4] Occupational carcinogen: Group 1. [Link]

  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation research, 511(3), 191–206. [Link]

  • Sustainability Directory. Aromatic Amine Toxicity. [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • Centers for Disease Control and Prevention (CDC). Ortho-Toluidine. [Link]

  • Bio-Rad. MTT (Assay protocol). [Link]

  • Toyoda, T., et al. (2020). Novel o-Toluidine Metabolite in Rat Urine Associated with Urinary Bladder Carcinogenesis. Chemical research in toxicology, 33(9), 2460–2468. [Link]

  • Mori, Y., et al. (2022). Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism. Chemical research in toxicology, 35(9), 1605–1614. [Link]

  • Stjepanović, N., et al. (2021). Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations. Journal of medicinal chemistry, 64(12), 8591–8606. [Link]

  • NextSDS. 4-(2-(methylsulfonyl)propan-2-yl)aniline — Chemical Substance Information. [Link]

  • PubChem. 4-(Methylsulfonyl)aniline. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

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Validation

A Comparative Analysis of 4-Methyl-2-(methylsulfonyl)aniline and 2-(methylsulfonyl)aniline for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the success or failure of a development pipeline. This guide provides an in-depth, objective c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the success or failure of a development pipeline. This guide provides an in-depth, objective comparison of two closely related aniline derivatives: 4-Methyl-2-(methylsulfonyl)aniline and 2-(methylsulfonyl)aniline. This analysis is designed for researchers, scientists, and drug development professionals to illuminate the impact of subtle structural modifications on the physicochemical properties, reactivity, and potential biological applications of these compounds.

Introduction: The Significance of Substituent Placement

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The introduction of a methylsulfonyl group significantly alters the electronic and steric profile of the aniline ring, influencing its reactivity and biological interactions. The further addition of a methyl group, as in 4-Methyl-2-(methylsulfonyl)aniline, introduces another layer of complexity and potential for targeted molecular design. This guide will dissect the consequences of the presence and placement of this methyl group by comparing the two title compounds.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of a molecule are paramount in determining its suitability for various applications, from reaction kinetics to bioavailability. The following table summarizes the key physicochemical properties of 4-Methyl-2-(methylsulfonyl)aniline and 2-(methylsulfonyl)aniline based on available experimental and predicted data.

Property4-Methyl-2-(methylsulfonyl)aniline2-(methylsulfonyl)aniline
Molecular Formula C₈H₁₁NO₂SC₇H₉NO₂S
Molecular Weight 185.24 g/mol 171.22 g/mol [1]
Melting Point Data not readily available85-92 °C[1]
Boiling Point (Predicted) ~380-400 °C377.1±34.0 °C[1]
pKa (Predicted) Data not readily available0.07±0.10[1]
Solubility Expected to be soluble in organic solvents.Soluble in organic solvents.
Appearance Expected to be a crystalline solid.Crystalline powder[1]

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to both molecules generally involve the introduction of the methylsulfonyl group onto a substituted aniline or nitrobenzene precursor, followed by functional group manipulations.

General Synthetic Workflow

The synthesis of these compounds can be conceptualized through the following workflow:

cluster_0 Synthesis of Sulfonylated Anilines Start Substituted Nitrobenzene/Aniline Step1 Sulfonylation/Oxidation Start->Step1 Step2 Nitro Group Reduction (if applicable) Step1->Step2 Product Target Aniline Step2->Product

Caption: Generalized synthetic workflow for sulfonylated anilines.

4-Methyl-2-(methylsulfonyl)aniline: A plausible synthetic route could involve the chlorosulfonation of 4-methylaniline (p-toluidine), followed by methylation of the resulting sulfonyl chloride and subsequent oxidation. Alternatively, starting from 2-nitro-4-methylaniline, a Sandmeyer-type reaction could introduce a thiomethyl group, which is then oxidized to the sulfone.

2-(methylsulfonyl)aniline: A common synthesis involves the oxidation of 2-(methylthio)aniline. Another approach is the reduction of 2-nitrophenyl methyl sulfone.[2]

Reactivity Comparison

The reactivity of anilines is largely governed by the electron density on the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating, ortho-, para-directing group. The methylsulfonyl group, being strongly electron-withdrawing, is a deactivating, meta-directing group. In both molecules, the directing effects of these two groups are in opposition.

    • In 2-(methylsulfonyl)aniline , the amino group strongly activates the 4 and 6 positions for electrophilic attack. The sulfonyl group deactivates the entire ring but most strongly at the ortho and para positions relative to itself (positions 3 and 5). Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions.

    • In 4-Methyl-2-(methylsulfonyl)aniline , the amino group directs to the 3 and 5 positions. The methyl group at position 4 is weakly activating and ortho-, para-directing. The sulfonyl group at position 2 deactivates the ring, particularly at its ortho and para positions (positions 3 and 6). The interplay of these groups suggests that the 3 and 5 positions are the most likely sites for electrophilic attack.

  • Basicity: As mentioned earlier, the electron-withdrawing sulfonyl group significantly reduces the basicity of the aniline nitrogen in both compounds compared to aniline itself. The ortho-position of the sulfonyl group in 2-(methylsulfonyl)aniline likely leads to a more pronounced decrease in basicity due to both inductive effects and potential intramolecular hydrogen bonding between the amino and sulfonyl groups. The electron-donating methyl group in 4-Methyl-2-(methylsulfonyl)aniline is expected to slightly increase the basicity relative to the 2-isomer.

Spectroscopic Characterization: Identifying the Isomers

Definitive identification and purity assessment of these isomers rely on spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

cluster_1 Spectroscopic Characterization Workflow Sample Pure Isomer Sample NMR 1H and 13C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Structural Confirmation NMR->Data FTIR->Data MS->Data

Caption: Workflow for the spectroscopic analysis of the aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most telling. For 2-(methylsulfonyl)aniline , one would expect a more complex splitting pattern due to the four adjacent aromatic protons. For 4-Methyl-2-(methylsulfonyl)aniline , three distinct aromatic proton signals would be expected. The chemical shifts of the methyl protons (both on the ring and the sulfonyl group) will also be characteristic.

  • ¹³C NMR: The number of signals in the aromatic region will differ, with 2-(methylsulfonyl)aniline showing six signals (assuming no accidental equivalence) and 4-Methyl-2-(methylsulfonyl)aniline showing eight signals. The chemical shifts of the carbons directly attached to the substituents will be particularly informative.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Both compounds will exhibit characteristic peaks for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonyl group (strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and aromatic C-H and C=C vibrations.[3] The fingerprint region (below 1500 cm⁻¹) will show differences based on the substitution pattern.

Mass Spectrometry (MS): The molecular ion peak will be different for the two compounds, corresponding to their respective molecular weights (185.24 for the 4-methyl isomer and 171.22 for the 2-isomer). Fragmentation patterns may show similarities due to the presence of the methylsulfonyl aniline core, but differences may arise from the presence of the additional methyl group.

Biological and Pharmacological Considerations

The 4-(methylsulfonyl)aniline scaffold is a well-established pharmacophore, particularly in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[4][5] The methylsulfonyl group plays a crucial role in binding to a specific side pocket in the COX-2 enzyme.[6]

  • 4-Methyl-2-(methylsulfonyl)aniline: Derivatives of this scaffold could be explored as potential anti-inflammatory agents. The methyl group at the 4-position could influence the binding affinity and selectivity for COX-2.

  • 2-(methylsulfonyl)aniline: While less explored in the context of COX-2 inhibition compared to its 4-sulfonyl isomer, this scaffold could present opportunities for developing novel therapeutic agents. The ortho-disubstituted pattern may lead to different biological activities or target profiles.

Experimental Protocol: In Vitro COX Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.[2]

  • Compound Dilution: Prepare serial dilutions of the test compounds (4-Methyl-2-(methylsulfonyl)aniline and 2-(methylsulfonyl)aniline derivatives) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add the enzyme, a buffer solution, and the test compound at various concentrations.[2]

  • Incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.[2]

  • Reaction Termination and Detection: Stop the reaction after a specific time and quantify the amount of prostaglandin produced using a suitable method like an enzyme immunoassay (EIA).[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The comparison between 4-Methyl-2-(methylsulfonyl)aniline and 2-(methylsulfonyl)aniline underscores the profound impact of isomeric substitution on the fundamental properties of organic molecules. The addition of a methyl group in the 4-position alters the molecular weight, is predicted to influence basicity, and will create a distinct spectroscopic fingerprint. While both compounds share the core methylsulfonyl aniline structure, their differing substitution patterns will dictate their reactivity in chemical synthesis and their potential interactions with biological targets. For researchers in drug discovery and materials science, a thorough understanding of these differences, supported by robust experimental data, is essential for the rational design of novel and effective molecules.

References

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  • A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines. (n.d.). ChemRxiv. Retrieved from [Link]

  • NMR Spectra of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). University of Massachusetts. Retrieved from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. (n.d.). SciSpace. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Methyl-2-(methylsulfonyl)aniline proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 4-Methyl-2-(methylsulfonyl)aniline As a Senior Application Scientist, I recognize that translating chemical properties into actionable, safe laboratory practices...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 4-Methyl-2-(methylsulfonyl)aniline

As a Senior Application Scientist, I recognize that translating chemical properties into actionable, safe laboratory practices is critical for researchers and drug development professionals. 4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3) is a specialized building block frequently utilized in pharmaceutical synthesis. However, its molecular architecture—combining a reactive aniline moiety with a methylsulfonyl group—dictates highly specific operational and disposal protocols.

This guide provides a self-validating system of standard operating procedures (SOPs), ensuring that your laboratory maintains rigorous safety standards, regulatory compliance, and scientific integrity by understanding the causality behind every safety measure.

Chemical Profile & Hazard Causality

Before handling any compound, we must understand the mechanistic causality behind its hazards. The toxicity of 4-Methyl-2-(methylsulfonyl)aniline stems directly from its functional groups. The aniline nitrogen can undergo metabolic activation leading to methemoglobinemia or general acute toxicity upon exposure, while the sulfonyl group presents specific environmental challenges during thermal degradation, releasing toxic sulfur oxides (SOx) ().

Table 1: Quantitative Data and Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 4284-63-3Ensure accurate inventory tracking and segregation.
Molecular Formula C8H11NO2SContains N and S; dictates high-temp incineration disposal.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation)Harmful systemic toxicity; requires strict barrier PPE[1].
Skin/Eye Hazard Skin Irrit. 2, Eye Irrit. 2ACauses serious irritation; mandates zero-contact handling[2].
Target Organ STOT SE 3 (Respiratory Irritation)Must be handled exclusively in a certified fume hood[2].

Experimental & Operational Workflow

Do not merely execute steps; understand the protective mechanisms at each stage. The following step-by-step methodology ensures zero-exposure handling during routine laboratory operations.

Step 1: Engineering Controls and Preparation

  • Action: Conduct all weighing, transferring, and solvent-mixing operations inside a Class II biological safety cabinet or a certified chemical fume hood.

  • Causality: The compound is a classified inhalation hazard (Acute Tox. 4). Maintaining a face velocity of 80-100 fpm in the fume hood ensures that any aerosolized micro-particulates are immediately swept away from the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Selection

  • Action: Don standard laboratory attire, chemical-resistant safety goggles, and double-layer nitrile gloves (minimum 0.11 mm thickness).

  • Causality: Nitrile provides an effective, scientifically proven barrier against substituted anilines, preventing percutaneous absorption which could otherwise lead to systemic toxicity ([3]).

Step 3: Spill Response Protocol

  • Action: In the event of a solid spill, do not sweep dry. Moisten the spill with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust. Use a chemically inert absorbent pad to collect the material.

  • Causality: Dry sweeping generates airborne dust, directly violating the mitigation strategy for STOT SE 3 respiratory hazards and increasing the risk of acute inhalation exposure[2].

Proper Disposal Procedures & Mechanistic Breakdown

Disposal is not merely throwing a chemical away; it is the final chemical reaction you perform on the material. For 4-Methyl-2-(methylsulfonyl)aniline, standard laboratory prudent practices mandate high-temperature incineration ([4]).

Why Incineration? The robust C-N and C-S bonds in 4-Methyl-2-(methylsulfonyl)aniline resist natural biodegradation and can severely contaminate groundwater if sent to a landfill. Thermal oxidation breaks these bonds, but it generates toxic byproducts: nitrogen oxides (NOx) and sulfur dioxide (SO2). Therefore, the incinerator must be equipped with specific environmental controls to manage these gases[4].

Step-by-Step Disposal Plan:

  • Segregation: Collect the waste in a designated, clearly labeled "Hazardous Organic Waste - Contains Sulfur/Nitrogen" container. Do not mix with strong oxidizers to prevent unintended exothermic reactions.

  • Secondary Containment: Place the primary waste container inside a secondary high-density polyethylene (HDPE) bin to prevent leaks during facility transport.

  • High-Temperature Incineration: Transfer to a licensed hazardous waste facility. The compound must be incinerated at temperatures exceeding 1000°C to ensure complete combustion and cleavage of the aromatic ring.

  • Exhaust Scrubbing: The facility must utilize an alkaline scrubber (e.g., sodium hydroxide spray) in the exhaust flue.

    • Mechanistic Causality: The alkaline spray reacts with the acidic SO2 and NO2 gases generated from the sulfonyl and aniline groups, neutralizing them into harmless aqueous salts (e.g., sodium sulfate and sodium nitrate) prior to environmental release.

Disposal Pathway Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical neutralization steps required for sulfur- and nitrogen-containing organics.

G Waste 4-Methyl-2-(methylsulfonyl)aniline Waste Generation Segregation Waste Segregation (N/S-Containing Organics) Waste->Segregation Collect & Label Incinerator High-Temp Incineration (>1000°C) Segregation->Incinerator Transport Oxidation Thermal Oxidation (C-S and C-N bond cleavage) Incinerator->Oxidation Combustion Scrubber Alkaline Scrubber (Neutralize SOx & NOx) Oxidation->Scrubber Exhaust Gas Emission Safe Environmental Emission Scrubber->Emission Clean Air

Workflow for the thermal degradation and exhaust neutralization of sulfur/nitrogen organics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79006183, 2-Methanesulfonyl-4-methylaniline." PubChem, [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011, [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." US EPA, [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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